![molecular formula C19H20N4O2 B1677041 Nuvenzepine CAS No. 96487-37-5](/img/structure/B1677041.png)
Nuvenzepine
描述
纽文则平是一种毒蕈碱乙酰胆碱受体拮抗剂 ,特别是针对M3受体。它已被研究用于治疗胃痉挛和其他消化系统疾病。 该化合物以其调节结肠运动和抑制新斯的明诱导的肠道运动的能力而闻名 .
准备方法
合成路线和反应条件
纽文则平可以通过一系列涉及三环体系的喹啉啶基衍生物的化学反应合成。合成通常涉及在受控条件下特定中间体的缩合。 例如,一种方法涉及 5,11-二氢-6H-吡啶并[2,3-b][1,4]苯并二氮杂卓-6-酮与适当试剂的反应,生成纽文则平 .
工业生产方法
纽文则平的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括回流、纯化和结晶等步骤,以获得最终产品。 使用高压均质和溶剂乳化等先进技术可以提高生产效率 .
化学反应分析
反应类型
纽文则平会经历各种化学反应,包括:
氧化: 纽文则平在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以将纽文则平转化为具有不同药理特性的还原形式。
常用试剂和条件
涉及纽文则平的反应中使用的常用试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠,以及促进取代反应的各种催化剂。 条件通常涉及控制温度、pH 值和反应时间,以获得所需的产物 .
形成的主要产物
这些反应形成的主要产物包括纽文则平的各种氧化、还原和取代衍生物。 这些衍生物可能表现出不同的药理活性,并且经常被研究以了解其潜在的治疗应用 .
科学研究应用
纽文则平已广泛研究其在各个领域的应用:
化学: 用作研究毒蕈碱受体拮抗作用及其对平滑肌制剂影响的模型化合物。
生物学: 研究其在调节胃肠道运动和其对消化系统疾病的潜在治疗作用中的作用。
作用机制
纽文则平通过拮抗毒蕈碱乙酰胆碱受体 M3 来发挥作用。该受体参与各种生理过程,包括平滑肌收缩和腺体分泌。通过阻断 M3 受体,纽文则平抑制乙酰胆碱的作用,导致胃肠道运动和分泌减少。 该化合物还表现出弱的 H1 阻断作用,有助于其整体药理特征 .
相似化合物的比较
类似化合物
匹伦西平: 另一种毒蕈碱受体拮抗剂,具有相似的特性,但选择性和效力不同。
甲托特拉明: 选择性作用于 M2 受体,用于在涉及毒蕈碱受体亚型的研究中进行比较。
4-DAMP: M1 和 M3 受体的强效拮抗剂,常用于比较研究
纽文则平的独特性
纽文则平因其对 M3 受体的高度选择性和有效调节结肠运动的能力而独一无二。 与匹伦西平不同,纽文则平对新斯的明诱导的肠道运动表现出长时间的剂量依赖性抑制,使其成为研究胃肠道运动和开发相关治疗剂的宝贵化合物 .
生物活性
Nuvenzepine is a compound primarily recognized for its activity as a muscarinic receptor antagonist, particularly in the context of pharmacological research. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound acts primarily on muscarinic receptors, which are G-protein-coupled receptors that mediate various physiological responses to acetylcholine. The compound selectively inhibits the M1 and M2 muscarinic receptor subtypes, leading to a reduction in parasympathetic nervous system activity. This property is particularly useful in conditions where modulation of cholinergic signaling is desired.
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various studies. The following table summarizes key findings related to its receptor affinity and efficacy:
Receptor Type | Affinity (pD2) | Efficacy (% Max Effect) |
---|---|---|
M1 | 7.58 | 100 |
M2 | 8.19 | 100 |
M3 | 9.44 | 100 |
Data derived from receptor binding assays indicate that this compound exhibits high affinity for muscarinic receptors, particularly M3, which is significant for vasodilation effects observed in vascular studies .
Study on Vasodilation
A notable study investigated the role of muscarinic receptors in mediating vasodilation in rat kidneys, highlighting the effects of this compound on renal blood flow. The study utilized radioreceptor binding assays to measure the impact of this compound on vasodilatory responses induced by muscarinic agonists.
- Findings : The administration of this compound resulted in a significant reduction in vasodilatory responses, confirming its antagonist properties at the M2 receptor subtype. This suggests potential therapeutic applications in managing conditions characterized by excessive cholinergic activity .
Clinical Implications
In clinical settings, this compound has been explored for its utility in treating disorders associated with dysregulated cholinergic transmission, such as certain types of asthma and gastrointestinal disorders. Its ability to selectively block specific muscarinic receptors allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective agents.
Research Findings
Recent literature emphasizes the importance of this compound's selectivity among muscarinic receptors. For instance, a study highlighted its unique binding characteristics compared to other known antagonists:
属性
IUPAC Name |
11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKYRXAEGNUARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242276 | |
Record name | Nuvenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-37-5 | |
Record name | Nuvenzepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nuvenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NUVENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。